molecular formula C16H13N5O2 B2848923 N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide CAS No. 1396857-73-0

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide

Cat. No.: B2848923
CAS No.: 1396857-73-0
M. Wt: 307.313
InChI Key: GFTVATBZSOAJHV-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide is a pyrimidine-based small molecule characterized by a benzyloxy substituent at the 6-position of the pyrimidine ring and a pyrimidine-2-carboxamide group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting nucleic acid interactions. Its synthesis involves coupling reactions under acidic conditions, as evidenced by a 74% yield achieved via trifluoroacetic acid (TFA)-mediated heating and silica-based purification .

Properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(15-17-7-4-8-18-15)21-13-9-14(20-11-19-13)23-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTVATBZSOAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves the reaction of 6-(benzyloxy)pyrimidine-4-amine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide has been identified as a promising candidate for cancer treatment due to its ability to inhibit SHP2 (Src homology region 2 domain-containing phosphatase-2), a key regulator in the ERK/MAPK signaling pathway. This pathway is crucial for cellular proliferation and survival, making it a target for cancer therapies.

  • Mechanism of Action : The compound selectively inhibits SHP2, leading to reduced phosphorylation of ERK1/2, which is essential for tumor cell proliferation . Compared to existing SHP2 inhibitors like SHP099 and RMC-4550, this compound exhibits higher selectivity and a better safety profile, minimizing potential cardiotoxicity associated with other inhibitors .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells. One study reported an IC50 value of 0.0227 µM against multiple cancer types, indicating strong efficacy .

Anti-inflammatory Applications

The compound has also demonstrated notable anti-inflammatory effects, making it relevant in treating conditions characterized by excessive inflammation.

  • Inhibition of COX Enzymes : Research indicates that this compound can inhibit COX-2 activity effectively. In one study, compounds with similar structures showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
  • Animal Studies : In vivo experiments involving carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties.

  • Mechanistic Insights : The compound has been evaluated for its efficacy against viruses like Zika virus (ZIKV) and Dengue virus (DENV). Preliminary data indicate that it can inhibit viral replication with EC50 values of 1.4 μM for DENV .
  • Cellular Impact : Further examination revealed that treatment with this compound leads to significant apoptosis in infected cells, thereby reducing viral load and improving cell viability post-infection .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInhibits SHP2; reduces ERK1/2 phosphorylationIC50 = 0.0227 µM against various cancer lines
Anti-inflammatoryInhibits COX-2 activityComparable efficacy to celecoxib
AntiviralInhibits replication of ZIKV and DENVEC50 = 1.4 μM for DENV; induces apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrimidine derivatives, focusing on molecular properties, synthetic routes, and inferred biological activities.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Insights
N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide C₁₇H₁₄N₄O₂ (inferred) ~306.32 6-benzyloxy, 4-pyrimidine-2-carboxamide Likely polar due to carboxamide; may require acidic conditions for solubility
N,N-Dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide C₂₂H₂₀N₆O₄ 432.43 Benzofuran-oxy linkage, pyrazinyl-carbamoyl Higher lipophilicity due to benzofuran and methyl groups; ≥98% HPLC purity
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide C₁₄H₁₃N₅O₂S₂ 363.42 Thieno-pyrimidine core, thioxo group, phenyl carboxamide Enhanced stability via thioxo group; potential for redox activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide C₂₁H₁₅F₄N₅O₃ 477.37 Indole-oxy linkage, trifluoromethylphenyl, hydroxymethyl pyrimidine Improved metabolic stability due to fluorine substituents

Key Differentiators

  • Synthetic Accessibility : The 74% yield of the target compound is moderate but lower than the ≥98% purity of the pyrazinyl-benzofuran analog, suggesting room for optimization .
  • Target Specificity: Thieno-pyrimidines and fluorinated analogs may exhibit broader target engagement, while the target compound’s dual pyrimidine rings could favor nucleotide-binding proteins.

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound has demonstrated promising effects in anti-inflammatory and anti-tubercular applications, as well as potential anticancer properties.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyloxy group, which enhances its solubility and biological activity. The structural formula can be represented as follows:

N 6 benzyloxy pyrimidin 4 yl pyrimidine 2 carboxamide\text{N 6 benzyloxy pyrimidin 4 yl pyrimidine 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects by suppressing COX-2 activity. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

CompoundIC50 (μM)Reference
This compound0.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

2. Anti-tubercular Activity

The compound has been evaluated for its antitubercular properties against various strains of Mycobacterium tuberculosis (Mtb). Studies indicate that it possesses a novel mechanism of action, distinct from traditional TB drugs, and shows no cross-resistance with these agents .

CompoundMIC (μg/mL)Reference
This compoundModerate to potent
Standard TB DrugsVariable

3. Anticancer Activity

In addition to its anti-inflammatory and anti-tubercular properties, this compound has shown potential anticancer effects. It was found to inhibit the growth of several cancer cell lines more effectively than conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

Cell LineIC50 (μM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

Case Studies

Several studies have investigated the biological activities of pyrimidine derivatives, including this compound:

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced edema in carrageenan-induced models, correlating with decreased COX-2 and iNOS mRNA expression levels .
  • Anticancer Evaluation : In a comparative analysis against standard anticancer agents, the compound exhibited superior selectivity and potency in inhibiting cancer cell proliferation across various lines, indicating its promise as a lead compound for further development .
  • Antitubercular Mechanism : Research highlighted the unique mechanism by which this compound acts against Mtb, showing efficacy without the common resistance pathways associated with existing treatments .

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